molecular formula C6H12O2S B3058450 3-Sulfanylbutyl acetate CAS No. 89534-38-3

3-Sulfanylbutyl acetate

Cat. No.: B3058450
CAS No.: 89534-38-3
M. Wt: 148.23 g/mol
InChI Key: GMXSGLCDVHHWIB-UHFFFAOYSA-N
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Description

3-Sulfanylbutyl acetate: is an organic compound with the molecular formula C6H12O2S and a molecular weight of 148.223 g/mol . . This compound is characterized by the presence of a thiol group (-SH) and an ester group (-COO-), making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Sulfanylbutyl acetate can be synthesized through the esterification of 3-mercaptobutanol with acetic acid or acetyl chloride . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Sulfanylbutyl acetate can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form the corresponding alcohol, 3-mercaptobutanol, using reducing agents such as or .

    Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as or .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Sulfanylbutyl acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its thiol group makes it a valuable intermediate in the synthesis of sulfur-containing compounds.

Biology: In biological research, this compound is used as a model compound to study the reactivity and behavior of thiol-containing molecules in biological systems. It is also used in the development of thiol-based inhibitors for enzymes and other biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target thiol-containing enzymes or proteins. Its ability to form disulfide bonds can be exploited in the development of prodrugs or drug delivery systems.

Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component due to its pleasant odor. It is also used in the production of polymers and other materials where sulfur-containing functional groups are required .

Mechanism of Action

The mechanism of action of 3-sulfanylbutyl acetate is primarily based on its thiol group, which can undergo various chemical reactions such as oxidation, reduction, and substitution. The thiol group can form disulfide bonds with other thiol-containing molecules, which is a key feature in its biological and chemical reactivity. The ester group in the compound can also undergo hydrolysis to release acetic acid and 3-mercaptobutanol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

    3-Mercaptobutanol: Similar to 3-sulfanylbutyl acetate but lacks the ester group.

    3-Mercaptobutylamine: Contains an amine group instead of an ester group.

    3-Mercaptobutyric acid: Contains a carboxylic acid group instead of an ester group.

Uniqueness: this compound is unique due to the presence of both a thiol group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and industrial applications .

Properties

IUPAC Name

3-sulfanylbutyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-5(9)3-4-8-6(2)7/h5,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXSGLCDVHHWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901008860
Record name 3-Sulfanylbutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fruit aroma
Record name (+\/-)-3-Mercapto-1-butyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1692/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in many non-polar solvents, Soluble (in ethanol)
Record name (+\/-)-3-Mercapto-1-butyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1692/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.025-1.029
Record name (+\/-)-3-Mercapto-1-butyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1692/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

89534-38-3
Record name 1,3-Butanedithiol, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89534-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercapto-1-butyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089534383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Sulfanylbutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Butanedithiol, 1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-MERCAPTO-1-BUTYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D8DW6O2XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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